molecular formula C16H12N4OS B7461165 2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide

2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide

カタログ番号 B7461165
分子量: 308.4 g/mol
InChIキー: TXMUXDRQFASBLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide, also known as IQA, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. IQA is a potent inhibitor of several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). The compound has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

作用機序

The mechanism of action of 2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide involves the inhibition of CDKs and GSK-3, which are involved in various cellular processes. CDKs play a crucial role in cell cycle regulation, and their dysregulation is a hallmark of cancer. GSK-3 is involved in neuronal signaling pathways and has been implicated in the pathogenesis of neurodegenerative diseases. This compound binds to the ATP-binding site of CDKs and GSK-3, thereby inhibiting their activity and leading to cell cycle arrest and neuroprotection.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are mediated through its inhibition of CDKs and GSK-3. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. Additionally, this compound has been shown to protect neurons from oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

実験室実験の利点と制限

One of the advantages of 2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide is its potent inhibitory activity against CDKs and GSK-3, making it a valuable tool for studying these proteins in vitro and in vivo. Additionally, the compound has shown promising results in preclinical studies, making it a potential therapeutic agent for various diseases. However, one of the limitations of this compound is its poor solubility, which may hinder its bioavailability in vivo. Additionally, further studies are needed to determine the safety and efficacy of the compound in humans.

将来の方向性

There are several future directions for the development of 2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide as a therapeutic agent. One potential application is in cancer therapy, where the compound has shown promising results in preclinical studies. Further studies are needed to determine the safety and efficacy of this compound in human clinical trials. Additionally, the compound has shown neuroprotective effects in animal models of neurodegenerative diseases, making it a potential candidate for the treatment of Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosing and administration of the compound for these applications. Finally, this compound may have potential applications in other diseases, such as diabetes and inflammation, where CDKs and GSK-3 play a role in pathogenesis.

合成法

The synthesis of 2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The synthesis begins with the preparation of 2-amino-6-chloroimidazo[2,1-b][1,3]thiazole, which is then reacted with 8-chloroquinoline to form the intermediate product. The final coupling reaction involves the reaction of the intermediate with N-(tert-butoxycarbonyl)-3-aminopropionic acid, followed by deprotection to obtain the final product, this compound.

科学的研究の応用

2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has shown promising results in preclinical studies as an inhibitor of CDKs and GSK-3, which are involved in cell cycle regulation and neuronal signaling pathways, respectively. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, the compound has shown neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

特性

IUPAC Name

2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c21-14(9-12-10-20-7-8-22-16(20)18-12)19-13-5-1-3-11-4-2-6-17-15(11)13/h1-8,10H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMUXDRQFASBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CC3=CN4C=CSC4=N3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。